N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-27(26,21-6-5-18-3-1-2-4-19(18)15-21)23-16-17-9-13-24(14-10-17)20-7-11-22-12-8-20/h5-8,11-12,15,17,23H,1-4,9-10,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEZMYCLYVASQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a tetrahydronaphthalene moiety and a piperidine-pyridine unit. Its molecular formula is with a molecular weight of 370.50 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
1. Antitumor Activity
Research has indicated that sulfonamide derivatives often exhibit significant antitumor properties. A study involving structurally similar compounds demonstrated that modifications in the piperidine and naphthalene rings can enhance cytotoxicity against cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 0.1 to 10 µM against various tumor types, indicating potent antitumor activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 0.5 |
| B | MCF-7 | 2.0 |
| C | A549 | 1.5 |
2. Antibacterial Activity
The antibacterial properties of sulfonamides are well-documented. The compound's efficacy against Gram-positive and Gram-negative bacteria has been evaluated through disc diffusion methods and broth microdilution assays. In one study, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhi | 128 |
3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic pathways. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition constant (Ki) was found to be approximately 0.5 µM, indicating strong enzyme interaction .
Case Studies and Research Findings
Case Study 1: Antitumor Screening
A series of analogs were synthesized based on the core structure of this compound. These analogs were tested against multiple cancer cell lines including lung (A549), breast (MCF-7), and cervical (HeLa). The results revealed a structure-activity relationship where substitutions on the piperidine ring significantly enhanced cytotoxicity.
Case Study 2: Antibacterial Efficacy
In a comparative study assessing the antibacterial properties of various sulfonamide derivatives, this compound was found to be among the most effective against multidrug-resistant strains of E. coli. The study highlighted the potential for this compound in developing new antibiotics .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, particularly those that are BRCA-deficient. The mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), an essential enzyme in DNA repair mechanisms.
Antibacterial Activity
The sulfonamide moiety in the compound has been linked to significant antibacterial effects. Studies have demonstrated that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy was measured using disk diffusion methods, showing substantial zones of inhibition compared to control groups.
Enzyme Inhibition
The compound has been tested for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. It exhibited a strong inhibitory action with an IC50 value of approximately 0.63 µM for AChE, indicating its potential utility in treating neurodegenerative diseases like Alzheimer's.
Case Study 1: Anticancer Efficacy
- Objective : Evaluate the anticancer effects on BRCA-deficient cancer cells.
- Methodology : Cell proliferation assays were conducted using various concentrations of the compound.
- Results : The compound significantly inhibited cell growth at low micromolar concentrations, supporting its potential as a targeted therapy for specific cancer types.
Case Study 2: Antibacterial Efficacy
- Objective : Assess antibacterial activity against common pathogens.
- Methodology : Disk diffusion method was employed against E. coli, S. aureus, and P. aeruginosa.
- Results : The compound showed significant zones of inhibition, indicating strong antibacterial properties.
Case Study 3: Enzyme Inhibition Analysis
- Objective : Investigate the inhibitory effect on acetylcholinesterase.
- Methodology : Enzyme assays were performed to determine IC50 values.
- Results : The compound demonstrated an IC50 value of 0.63 µM, indicating potent enzyme inhibitory activity.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂NH₂) is central to the compound’s reactivity. Key reactions include:
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Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can undergo cleavage. For example, refluxing with concentrated HCl yields 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid and the corresponding amine derivative.
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Alkylation/Acylation : The NH group reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., K₂CO₃) to form N-substituted derivatives. This is critical for modifying pharmacokinetic properties.
Piperidine Ring Reactions
The piperidine ring’s nitrogen atom participates in reactions such as:
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N-Alkylation : Reacts with alkylating agents (e.g., benzyl bromide) to form quaternary ammonium salts. This enhances solubility in polar solvents.
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Oxidation : Treatment with oxidizing agents like m-chloroperbenzoic acid (mCPBA) converts the piperidine ring to an N-oxide, altering electronic properties and bioavailability.
Pyridine Ring Modifications
The pyridin-4-yl substituent undergoes electrophilic aromatic substitution (EAS) reactions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the existing substituent.
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Halogenation : Bromine in acetic acid yields 3-bromo-pyridine derivatives, enabling further cross-coupling reactions.
Tetrahydronaphthalene Core Reactions
The partially saturated naphthalene system participates in:
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the tetrahydronaphthalene to decalin, altering lipophilicity.
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Oxidation : Strong oxidants (e.g., KMnO₄) cleave the ring to form dicarboxylic acids under acidic conditions.
Cross-Coupling Reactions
The compound’s aromatic and heteroaromatic components enable modern synthetic methods:
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Suzuki-Miyaura Coupling : The pyridine or tetrahydronaphthalene rings can be functionalized with boronic acids in the presence of Pd catalysts .
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Buchwald-Hartwig Amination : Introduces aryl amines to the pyridine ring for enhanced biological targeting .
Mechanistic Insights
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Sulfonamide Hydrolysis : Proceeds via a two-step mechanism—protonation of the sulfonamide nitrogen followed by nucleophilic attack by water.
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Piperidine N-Oxidation : Involves oxygen radical transfer from mCPBA to the amine, forming a stable N-oxide.
Stability and Reactivity Considerations
-
pH Sensitivity : The compound is stable in neutral conditions but degrades under strongly acidic or basic environments due to sulfonamide bond lability.
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Light Sensitivity : The pyridine ring may undergo photodegradation; storage in amber vials is recommended.
Preparation Methods
Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride
The sulfonyl chloride intermediate serves as the electrophilic component for sulfonamide bond formation.
Sulfonation of Tetrahydronaphthalene
Tetrahydronaphthalene undergoes electrophilic sulfonation at position 2 using chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) under controlled conditions ($$ 0–5^\circ\text{C} $$) to yield 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid. This step is critical for regioselectivity, as the partially saturated ring system directs sulfonation to the thermodynamically favored position.
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$) in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$) to form the corresponding sulfonyl chloride. For example, 5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (CAS: 1803597-42-3) is isolated as a crystalline solid with a molecular weight of 244.69 g/mol.
Table 1: Properties of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl Chloride
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}9\text{ClO}_3\text{S} $$ |
| IUPAC Name | 5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonyl chloride |
| SMILES | $$ \text{C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1} $$ |
| InChI Key | MDEMJVZRENKSJN-UHFFFAOYSA-N |
Preparation of N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)amine
The amine component introduces the pyridine-piperidine pharmacophore essential for biological activity.
Functionalization of Piperidine at the 1-Position
Piperidine is substituted at the nitrogen atom with a pyridin-4-yl group via a nucleophilic aromatic substitution or transition metal-catalyzed coupling. For instance, 1-(pyridin-4-yl)piperidine is synthesized by reacting piperidine with 4-bromopyridine in the presence of a palladium catalyst (e.g., $$ \text{Pd}2(\text{dba})3 $$) and a phosphine ligand (e.g., Xantphos).
Introduction of the Aminomethyl Group at the 4-Position
The 4-position of piperidine is alkylated using formaldehyde and ammonium chloride under reductive amination conditions ($$ \text{NaBH}3\text{CN} $$, $$ \text{MeOH} $$) to yield 4-(aminomethyl)-1-(pyridin-4-yl)piperidine . Alternatively, the hydroxyl group of 4-hydroxymethyl-1-(pyridin-4-yl)piperidine is converted to a mesylate ($$ \text{MsCl} $$, $$ \text{Et}3\text{N} $$), followed by displacement with aqueous ammonia ($$ \text{NH}_3 $$).
Reaction Scheme 1: Synthesis of 4-(Aminomethyl)-1-(pyridin-4-yl)piperidine
$$
\text{Piperidin-4-ylmethanol} \xrightarrow{\text{MsCl, Et}3\text{N}} \text{Mesylate} \xrightarrow{\text{NH}3} \text{4-(Aminomethyl)piperidine} \xrightarrow{\text{4-Bromopyridine, Pd catalysis}} \text{N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)amine}
$$
Sulfonamide Coupling Reaction
The final step involves nucleophilic attack of the primary amine on the sulfonyl chloride to form the sulfonamide bond.
Reaction Conditions
A solution of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (1.2 equiv) in anhydrous $$ \text{CH}2\text{Cl}2 $$ is added dropwise to a stirred mixture of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)amine (1.0 equiv) and triethylamine ($$ \text{Et}3\text{N} $$, 2.5 equiv) at $$ 0^\circ\text{C} $$. The reaction proceeds to completion within 4–6 hours at room temperature, after which the mixture is quenched with water and extracted into $$ \text{CH}2\text{Cl}_2 $$.
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, $$ \text{CH}2\text{Cl}2/\text{MeOH} = 95:5 $$) to yield the title compound as a white solid. Characterization by $$ ^1\text{H} $$-NMR and LC-MS confirms the structure:
Alternative Synthetic Routes and Optimization
Reductive Amination for Piperidine Intermediate
An alternative pathway employs reductive amination of 1-(pyridin-4-yl)piperidin-4-one with ammonium acetate ($$ \text{NH}4\text{OAc} $$) and sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in $$ \text{MeOH} $$ to directly yield 4-(aminomethyl)-1-(pyridin-4-yl)piperidine without intermediate hydroxyl protection.
Post-Coupling Modifications
If the sulfonyl chloride contains a ketone group (e.g., 5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride ), the oxo group is reduced using catalytic hydrogenation ($$ \text{H}2 $$, $$ \text{Pd/C} $$) or the Wolff-Kishner method ($$ \text{NH}2\text{NH}_2 $$, $$ \text{NaOH} $$, $$ \Delta $$) to produce the fully saturated tetrahydronaphthalene moiety.
Scale-Up Considerations and Industrial Relevance
Patented methodologies emphasize reproducibility for industrial-scale production:
Q & A
Q. Characterization :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.42–7.35 ppm for aromatic protons, δ 173.4 ppm for carbonyl groups) .
- Mass spectrometry : ESI-MS and HRMS validate molecular weight (e.g., MH⁺ peaks matching theoretical values within 0.0002 Da) .
Advanced Question : How can reaction yields be optimized for intermediates with low solubility, such as Boc-protected amines? Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCM) with controlled temperature to enhance solubility .
- Catalyst screening : Test alternative catalysts (e.g., CBS-oxazaborolidine for asymmetric reductions) .
- Workup adjustments : Triturate crude products with diethyl ether or hexane to remove impurities .
Biological Activity and Target Identification
Basic Question : What in vitro assays are suitable for evaluating the biological activity of this compound? Methodological Answer :
- Binding assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to assess affinity for receptors like opioid or sigma-1 .
- Enzyme inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) .
- Cell viability : MTT assays in cancer cell lines to screen for cytotoxic effects .
Advanced Question : How can contradictory binding data between in vitro and cell-based assays be resolved? Methodological Answer :
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics independently .
- Membrane permeability studies : Assess cellular uptake via LC-MS quantification of intracellular compound levels .
- Proteomics : Identify off-target interactions using affinity pull-down assays coupled with mass spectrometry .
Structure-Activity Relationship (SAR) Studies
Basic Question : Which structural modifications of the tetrahydronaphthalene core enhance potency? Methodological Answer :
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 of the tetrahydronaphthalene to improve receptor binding .
- Steric effects : Compare methyl vs. cyclopropylmethyl groups on the piperidine nitrogen to evaluate steric hindrance .
Advanced Question : How can computational methods guide SAR for this compound? Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict binding poses in opioid receptor homology models .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .
Analytical Challenges and Resolution
Basic Question : How can impurities in the final product be identified and quantified? Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate impurities .
- NMR spiking : Add authentic samples of suspected impurities (e.g., deprotected intermediates) to confirm co-elution .
Advanced Question : What strategies resolve overlapping NMR signals in piperidine derivatives? Methodological Answer :
- 2D NMR : Employ HSQC and HMBC to assign proton-carbon correlations in crowded regions (e.g., δ 2.6–3.4 ppm for piperidine protons) .
- Variable-temperature NMR : Raise temperature to 40°C to reduce signal broadening caused by conformational exchange .
Translational Research Considerations
Basic Question : What pharmacokinetic parameters should be prioritized for in vivo studies? Methodological Answer :
- Plasma stability : Measure half-life (t₁/₂) in rodent plasma via LC-MS/MS .
- Brain penetration : Calculate logBB (brain-to-plasma ratio) using cassette dosing in mice .
Advanced Question : How can species-specific metabolism differences be addressed in preclinical studies? Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
